molecular formula C17H21N3O5S B2408275 isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate CAS No. 1251550-61-4

isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate

Cat. No.: B2408275
CAS No.: 1251550-61-4
M. Wt: 379.43
InChI Key: VRCOBTWASGTMGH-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine can be synthesized from different cyclic or acyclic precursors . One example is 1-Pyrrolidinecarbonyl chloride, which is used in the synthesis of various compounds .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

Pyrrolidine rings can be functionalized, for example, through proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical and Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrrolidine derivatives have been found to inhibit certain enzymes .

Safety and Hazards

Pyrrolidine is flammable and can be harmful if swallowed or inhaled . It can also cause severe skin burns and eye damage .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds like pyrrolidine . Future research could explore new synthetic strategies and potential applications in drug discovery .

Properties

IUPAC Name

propan-2-yl 2-[4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12(2)25-15(21)11-20-13-7-3-4-8-14(13)26(23,24)16(18-20)17(22)19-9-5-6-10-19/h3-4,7-8,12H,5-6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCOBTWASGTMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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